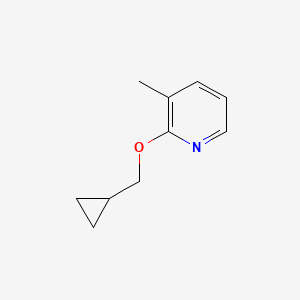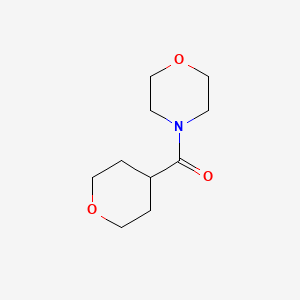![molecular formula C13H13NO B6496833 3-[(3-methylphenoxy)methyl]pyridine CAS No. 1457111-01-1](/img/structure/B6496833.png)
3-[(3-methylphenoxy)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(3-methylphenoxy)methyl]pyridine” is a derivative of pyridine, which is an organic compound with a formula of C5H5N . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and composed of a six-membered ring with five carbon atoms and a nitrogen atom . The specific compound you’re asking about has additional methyl and phenoxy groups attached to it .
Molecular Structure Analysis
The molecular structure of “3-[(3-methylphenoxy)methyl]pyridine” would be similar to that of pyridine, but with additional methyl and phenoxy groups attached. Pyridine itself has a molecular formula of C5H5N . The ChemSpider ID for a similar compound, 3-(3-Methylphenyl)pyridine, is 3346005 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-[(3-methylphenoxy)methyl]pyridine, focusing on six unique fields:
Pharmaceutical Development
3-[(3-methylphenoxy)methyl]pyridine is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique structure allows for the creation of various derivatives that can be tested for biological activity. Researchers are investigating its use in developing new medications for treating conditions such as inflammation, cancer, and neurological disorders .
Agricultural Chemistry
In agricultural chemistry, 3-[(3-methylphenoxy)methyl]pyridine is studied for its potential as a pesticide or herbicide. Its ability to interfere with specific biochemical pathways in pests or weeds makes it a candidate for developing more effective and environmentally friendly agricultural chemicals .
Material Science
This compound is also of interest in material science for the development of advanced materials. Its chemical properties allow it to be used in the synthesis of polymers and other materials with specific desired characteristics, such as enhanced durability or conductivity .
Catalysis
In the field of catalysis, 3-[(3-methylphenoxy)methyl]pyridine is being researched for its role as a ligand in catalytic reactions. Its structure can stabilize metal complexes, making it useful in various catalytic processes, including those used in industrial chemical synthesis .
Wirkmechanismus
Target of Action
Similar compounds such as 3-methylpyridine have been shown to interact with enzymes like collagenase 3 and stromelysin-1 . These enzymes play crucial roles in various biological processes, including tissue remodeling and disease progression.
Biochemical Pathways
Pyridine derivatives have been known to exhibit antimicrobial properties , suggesting that they may interfere with essential biochemical pathways in microorganisms
Pharmacokinetics
Similar compounds like 3-methylpyridine have been shown to have certain pharmacokinetic properties . It’s important to note that the ADME properties can significantly impact the bioavailability and efficacy of a compound.
Result of Action
Given the potential antimicrobial properties of similar pyridine derivatives , it can be hypothesized that this compound may exert a bacteriostatic or bactericidal effect on certain microorganisms.
Eigenschaften
IUPAC Name |
3-[(3-methylphenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHAPBUBQYTFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenoxy)methyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6496763.png)
![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)

![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)
![4-[(3-fluorophenoxy)methyl]pyridine](/img/structure/B6496839.png)
![4-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496845.png)
![4-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6496846.png)